molecular formula C7H7BrN2O2 B1376245 3-Bromo-2-methyl-6-nitroaniline CAS No. 860751-71-9

3-Bromo-2-methyl-6-nitroaniline

Cat. No. B1376245
M. Wt: 231.05 g/mol
InChI Key: QZONGSDRDXYLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 g/mol . This compound is used as an important organic intermediate (building block) to synthesize substituted aniline products .


Synthesis Analysis

The synthesis of anilines like 3-Bromo-2-methyl-6-nitroaniline typically involves several steps . The process may start with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methyl-6-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitroaniline group . The InChI key for this compound is QZONGSDRDXYLDS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-methyl-6-nitroaniline include a molecular weight of 231.05 g/mol . Other properties such as boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Synthesis of Telmisartan

  • Application Summary : 3-Bromo-2-methyl-6-nitroaniline is used in the synthesis of Telmisartan , an antihypertensive drug marketed under the brand name Micardis . It acts as an angiotensin receptor antagonist and is one of the most efficacious drugs in its class .
  • Methods of Application : The synthetic route employs a convergent strategy that requires no intermediate purifications or solvent exchanges . The key step in the reaction scheme is a Suzuki cross-coupling reaction between two functionalized benzimidazoles that is catalyzed by a solid-supported Pd catalyst . This flow-based approach utilizes a tubular reactor system coupled with a plug flow packed bed cartridge unit .
  • Results or Outcomes : This method produces Telmisartan in an 81% isolated yield .

Design and Synthesis of CK2 Inhibitors

  • Application Summary : 3-Bromo-2-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors . CK2 inhibitors are potential therapeutic agents in the treatment of cancer.

Docking Studies of Novel Telmisartan-Glitazone Hybrid Analogs

  • Application Summary : 3-Bromo-2-methyl-6-nitroaniline is used in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .

Synthesis of Anilines

  • Application Summary : 3-Bromo-2-methyl-6-nitroaniline can be used in the synthesis of anilines . Anilines are a class of organic compounds that contain a phenyl group attached to an amino group and are widely used in the production of drugs, dyes, and plastics .
  • Methods of Application : The synthesis of anilines can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Preparation of Nitro Compounds

  • Application Summary : 3-Bromo-2-methyl-6-nitroaniline can be used in the preparation of nitro compounds . Nitro compounds are a very important class of nitrogen derivatives .
  • Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Synthesis of Arynes

  • Application Summary : 3-Bromo-2-methyl-6-nitroaniline can be used in the synthesis of arynes . Arynes are a class of organic compounds that contain a triple bond and are widely used in the production of drugs, dyes, and plastics .
  • Methods of Application : The synthesis of arynes can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

properties

IUPAC Name

3-bromo-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZONGSDRDXYLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735474
Record name 3-Bromo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-6-nitroaniline

CAS RN

860751-71-9
Record name 3-Bromo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide (1.3 g, 3.97 mmol) in CH3OH (30 mL) was treated with potassium carbonate (1.099 g, 7.95 mmol), and the mixture was stirred at 50° C. overnight. The mixture was cooled to room temperature and poured into water, 1 N HCl was added to adjust to pH 6, and the mixture was extracted with CH2Cl2 (3×). The combined extracts were dried over Na2SO4, and the drying agent was filtered off and solvent was removed in vacuo to give the title compound as a yellow solid (0.57 g, 62%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.099 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.